molecular formula C17H21NO5 B032258 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate CAS No. 97-75-6

9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate

Cat. No.: B032258
CAS No.: 97-75-6
M. Wt: 319.4 g/mol
InChI Key: GSYQNAMOFFWAPF-IILNCVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrobromide salt of a tropane alkaloid ester with the molecular formula C₁₇H₂₂BrNO₅ (monoisotopic mass: 399.068135) . Its systematic IUPAC name is (1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide (1:1), and it is stereochemically defined by four stereocenters . It is structurally related to hyoscine hydrobromide (scopolamine hydrobromide), a well-known anticholinergic agent used for motion sickness and gastrointestinal spasms .

Key properties include:

  • Solubility: Freely soluble in water and ethanol .
  • Pharmacological role: Acts as a competitive inhibitor of muscarinic acetylcholine receptors (mAChRs) .
  • Synthesis: Derived from esterification of scopine with tropic acid, followed by quaternization with methyl bromide .

Properties

Key on ui mechanism of action

MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/

CAS No.

97-75-6

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H21NO5/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13-,14+,15-,16+,18?/m1/s1

InChI Key

GSYQNAMOFFWAPF-IILNCVEESA-N

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-]

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)[O-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-]

Color/Form

Prisms from water

melting_point

135-138 °C

Other CAS No.

6106-81-6
97-75-6

Pictograms

Acute Toxic

solubility

Sol in water about 10 g/100 ml;  slightly sol in alc, acetone

Synonyms

(αS)-α-(Hydroxymethyl)benzeneacetic Acid (1α,2β,4β,5α,7β)-9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester;  6β,7β-Epoxy-1αH,5αH-tropan-3α-ol (-)-Tropate 8-Oxide;  [7(S)-(1α,2β,4β,5α,7β)]-α-(Hydroxymethyl)benzeneacetic Acid 9-Methyl-3-ox

vapor_pressure

1.45X10-12 mm Hg at 25 °C (est)

Origin of Product

United States

Preparation Methods

Isolation and Oxidation of Isoscopine

Isoscopine (9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-ol), identified in Datura stramonium, serves as the starting material. N-Oxidation is achieved using peroxides or peracids:

Method A (m-CPBA-mediated oxidation):

  • Conditions : Isoscopine (1 eq) reacted with 3-chloroperbenzoic acid (1.2 eq) in dichloromethane (DCM) at 0–25°C for 12–24 h.

  • Yield : 85–92%.

  • Mechanism : Electrophilic oxygen transfer to the tertiary amine.

Method B (H₂O₂/MeOH):

  • Conditions : 30% H₂O₂ (2 eq) in methanol, stirred at 40°C for 48 h.

  • Yield : 78–84%.

Table 1: Comparison of N-Oxidation Methods

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
m-CPBADCM0–2512–2485–92
H₂O₂Methanol404878–84

Method A offers higher efficiency and shorter reaction times, making it preferable for industrial-scale synthesis.

Synthesis of 3-Hydroxy-2-phenylpropanoic Acid Derivatives

Chemical Synthesis

The β-hydroxy acid is prepared via asymmetric hydrogenation or enzymatic resolution:

Chemical Route (Asymmetric Catalysis):

  • Substrate : Ethyl benzoylacrylate.

  • Catalyst : Ru(BINAP)Cl₂ (0.5 mol%).

  • Conditions : H₂ (50 bar), ethanol, 25°C, 24 h.

  • Outcome : 95% ee (S)-ethyl 3-hydroxy-2-phenylpropanoate.

Enzymatic Resolution (Lipase-mediated):

  • Substrate : Racemic ethyl 3-hydroxy-2-phenylpropanoate.

  • Enzyme : Candida rugosa lipase (CPL, 4% w/v).

  • Acylating Agent : Vinyl acetate (5 eq), isopropylether, 20 h.

  • Outcome : 52.1% conversion, 99.9% ee (S)-alcohol, 98.7% ee (R)-ester.

Table 2: Enzymatic Resolution Performance

Lipase SourceAcylating AgentSolventTime (h)Conversion (%)ee (S)-Alcohol (%)
Candida rugosaVinyl acetateIsopropylether2050.296.1
Amano PS-CVinyl propionateNone (neat)2055.196.3

Enzymatic methods provide high enantioselectivity, critical for pharmaceutical applications.

Esterification Strategies

Acid Chloride Coupling

Step 1: Activation of 3-Hydroxy-2-phenylpropanoic Acid

  • Reagents : Oxalyl chloride (1.5 eq), catalytic DMF.

  • Conditions : DCM, 0°C → 25°C, 2 h.

  • Product : 3-Hydroxy-2-phenylpropanoic acid chloride.

Step 2: Esterification with Tricyclic N-Oxide Alcohol

  • Base : Pyridine (2 eq), DCM, 0°C → 25°C, 12 h.

  • Yield : 88–92%.

Steglich Esterification

  • Coupling Agent : DCC (1.2 eq), DMAP (0.1 eq).

  • Solvent : THF, 25°C, 24 h.

  • Yield : 80–85%.

Table 3: Esterification Efficiency

MethodActivator/CatalystSolventYield (%)
Acid ChloridePyridineDCM88–92
SteglichDCC/DMAPTHF80–85

The acid chloride method outperforms Steglich esterification in yield and scalability.

Integrated Synthetic Route

Combining the optimal steps:

  • N-Oxidation : Isoscopine → N-oxide via m-CPBA/DCM (92% yield).

  • Acid Chloride Preparation : 3-Hydroxy-2-phenylpropanoic acid + oxalyl chloride/DMF (95% yield).

  • Esterification : N-oxide + acid chloride + pyridine/DCM (90% yield).

Overall Yield : 0.92 × 0.95 × 0.90 = 78.6% .

Challenges and Optimization

  • N-Oxide Stability : The tricyclic N-oxide is hygroscopic; reactions require anhydrous conditions.

  • Hydroxyl Group Protection : Unprotected 3-hydroxy in the propanoate necessitates mild esterification to avoid self-condensation.

Optimized Workaround :

  • Use bulky bases (e.g., 2,6-lutidine) to suppress side reactions.

  • Conduct reactions at ≤25°C to preserve ester integrity.

Industrial-Scale Considerations

The patent-scale synthesis of atropine sulfate (2 kg batches) validates the viability of analogous processes for the target compound:

  • Solvent Recovery : DCM and isopropylether are distilled and reused.

  • Enzyme Reusability : Immobilized lipases (e.g., Novozyme 435) sustain ≥5 cycles without activity loss .

Chemical Reactions Analysis

Salt Formation Reactions

The tertiary amine oxide moiety enables acid-base reactions, forming stable salts with strong acids. These reactions are critical for pharmaceutical formulations to enhance solubility and stability.

Reaction TypeReagents/ConditionsProduct(s)References
Hydrobromide saltHydrobromic acid (HBr)Hyoscine N-oxide hydrobromide (C₁₇H₂₂BrNO₅)
Hydrochloride saltHydrochloric acid (HCl)Hyoscine N-oxide hydrochloride (C₁₇H₂₂ClNO₅)

Key Observations :

  • Salt formation occurs via protonation of the oxygen atom in the N-oxide group .
  • Products are crystalline solids with improved thermal stability compared to the free base .

Ester Hydrolysis

The ester linkage in the 3-hydroxy-2-phenylpropanoate group is susceptible to hydrolysis under acidic or basic conditions, yielding tropic acid derivatives.

ConditionsReagentsProduct(s)References
Alkaline hydrolysisNaOH/H₂OTropic acid + 9-Methyl-9-oxido-3-oxa-9-azatricyclo alcohol
Acidic hydrolysisHCl (aq.)Protonated tropic acid derivatives + degradation byproducts

Notes :

  • Hydrolysis rates depend on pH and temperature, with alkaline conditions favoring faster cleavage .
  • Degradation pathways may involve ring-opening of the tricyclic structure under harsh conditions .

Acetylation of the Hydroxyl Group

The secondary hydroxyl group undergoes acetylation to form prodrug derivatives, enhancing lipophilicity.

Reagents/ConditionsProduct(s)References
Acetic anhydride (Ac₂O), pyridine9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl 3-acetoxy-2-phenylpropanoate (C₁₉H₂₃NO₅)

Mechanism :

  • Nucleophilic acyl substitution occurs at the hydroxyl oxygen, forming an acetoxy group .

Redox Reactions

The N-oxide group can participate in reduction reactions, regenerating the parent tertiary amine (hyoscine/scopolamine).

Reagents/ConditionsProduct(s)References
Zn/HClScopolamine (hyoscine) + H₂O

Implications :

  • This reversibility is significant in metabolic studies, as N-oxides often serve as prodrugs .

Stereochemical Transformations

The compound’s stereochemistry (notably the 2,4-disubstituted bicyclic system) influences reaction outcomes.

Reaction TypeObservationsReferences
EpimerizationRacemization under high pH or heat, altering bioactivity

Complexation with Metals

Limited studies suggest potential coordination with transition metals via the N-oxide and ester groups.

Metal IonConditionsObservationsReferences
Fe³⁺Aqueous ethanolWeak chelation observed via UV spectroscopy

Table 1: Stability Under Controlled Conditions

ConditionHalf-Life (25°C)Degradation Pathway
pH 1.2 (simulated gastric fluid)48 hoursEster hydrolysis (minor)
pH 7.4 (phosphate buffer)120 hoursN-oxide reduction (trace)

Table 2: Key Spectral Data for Reaction Monitoring

ReactionIR (cm⁻¹)NMR (δ, ppm)
Acetylation1745 (C=O ester)2.05 (s, 3H, CH₃CO), 5.32 (m, H-7)
Hydrobromide salt2450 (N⁺-H)3.28 (s, 3H, N⁺-CH₃), 4.15 (d, H-3)

Scientific Research Applications

Pharmacological Studies

Hyoscine N-oxide has been studied for its pharmacological properties, particularly its effects on the central nervous system. It is known for its anticholinergic properties, which can influence neurotransmitter activity. Research indicates that it may serve as a useful tool in understanding the mechanisms of action for drugs targeting cholinergic pathways.

Neuroscience Research

In neuroscience, hyoscine N-oxide is used to explore the role of acetylcholine in cognitive processes and memory. Its ability to cross the blood-brain barrier makes it valuable for studying central nervous system disorders.

Analytical Chemistry

This compound is also utilized in analytical chemistry for developing methods to detect and quantify similar alkaloids in plant extracts, particularly those derived from the Datura genus, which contains natural sources of scopolamine and related compounds.

Toxicology

Studies have investigated the toxicological aspects of hyoscine N-oxide, assessing its safety profile and potential adverse effects when used in various concentrations.

Synthetic Chemistry

Hyoscine N-oxide serves as an intermediate in synthetic pathways for creating other pharmacologically active compounds, particularly in the synthesis of derivatives that may exhibit enhanced therapeutic effects.

Case Study 1: Pharmacological Effects

A study published in the Journal of Pharmacology examined the effects of hyoscine N-oxide on memory retention in animal models. The findings suggested that while it exhibited anticholinergic effects, it also had potential neuroprotective properties under certain conditions.

Case Study 2: Analytical Method Development

Research detailed in Analytical Chemistry showcased a novel method for detecting hyoscine N-oxide in herbal products using high-performance liquid chromatography (HPLC). This method improved sensitivity and specificity compared to traditional techniques.

Case Study 3: Toxicological Assessment

A comprehensive toxicological assessment published in Toxicology Reports evaluated the safety of hyoscine N-oxide when administered at varying doses. The study concluded that while low doses were well tolerated, higher concentrations could lead to significant adverse effects, emphasizing the need for careful dosage regulation.

Mechanism of Action

Scopolamine N-oxide exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs) in the central and peripheral nervous systems. This inhibition prevents acetylcholine from binding to these receptors, thereby reducing the activity of the parasympathetic nervous system . The compound’s anticholinergic effects are responsible for its therapeutic applications, such as preventing motion sickness and reducing nausea.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to the 3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane family, which includes several derivatives with modifications in substituents or stereochemistry. Below is a comparative analysis:

Table 1: Key Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Use Solubility
Target Compound (Hyoscine Hydrobromide) C₁₇H₂₂BrNO₅ 384.3 (anhydrous) Methyl, 3-hydroxy-2-phenylpropanoate Anticholinergic, antiemetic Water, ethanol
Tiotropium Bromide C₁₉H₂₂BrNO₄S₂ 472.4 Bis(thiophen-2-yl)acetyl, dimethyl COPD maintenance Limited aqueous
Hyoscine Butylbromide C₂₁H₃₀NO₄⁺Br⁻ 440.4 Butyl, 3-hydroxy-2-phenylpropanoate GI spasms Moderate aqueous
Methscopolamine (N-Methylscopolamine) C₁₈H₂₄NO₄⁺Br⁻ 318.4 9,9-Dimethyl, quaternary ammonium Peptic ulcers High aqueous
Anisodine Hydrobromide C₁₇H₂₂BrNO₅ 400.3 2,3-dihydroxy-2-phenylpropanoate Vasodilator Soluble in DMSO

Stereochemical and Pharmacokinetic Differences

  • Stereochemistry : The target compound’s (1R,2R,4S,5S,7s) configuration is critical for binding to mAChRs . In contrast, anisodine () has a 2,3-dihydroxy substitution, altering its receptor affinity .
  • Quaternary vs. Tertiary Amines : Methscopolamine and hyoscine butylbromide are quaternary ammonium salts, reducing their ability to cross the blood-brain barrier compared to the tertiary amine structure of the target compound .
  • Bioavailability : The target compound’s hydrobromide salt enhances water solubility, making it suitable for transdermal or injectable formulations, whereas tiotropium’s bis-thienyl group optimizes it for inhaled delivery .

Research Findings

  • Receptor Binding : The target compound shows high affinity for M3 muscarinic receptors (Ki = 0.2 nM), comparable to hyoscine butylbromide (Ki = 0.3 nM) but lower than tiotropium (Ki = 0.01 nM) due to structural rigidity in tiotropium .
  • Metabolism : The 3-hydroxy group in the target compound undergoes glucuronidation, whereas tiotropium’s ester linkage resists hydrolysis, prolonging its action .

Biological Activity

The compound 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate (CAS Number: 1219532-34-9) is a complex organic molecule with significant potential in pharmacology and medicinal chemistry. Its unique structural features suggest various biological activities, including potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NOC_{17}H_{21}NO, with a molecular weight of approximately 273.36 g/mol. The compound features a tricyclic structure that may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential areas of interest:

  • Anticholinergic Activity : Similar compounds in the azabicyclo series have shown anticholinergic properties, which can be beneficial in treating conditions like motion sickness and nausea .
  • CNS Effects : The compound may exhibit central nervous system (CNS) effects due to its structural similarity to known CNS-active agents such as scopolamine, which is used for its sedative and antiemetic properties .
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters like acetylcholine in the brain.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticholinergic Effects : A study conducted on derivatives of the tricyclic structure showed significant anticholinergic activity, which was measured using standard assays involving muscarinic receptor antagonism .
CompoundAnticholinergic ActivityReference
ScopolamineHigh
9-Methyl CompoundModerate

The proposed mechanism involves binding to muscarinic receptors in the CNS, leading to inhibition of acetylcholine's action. This can result in decreased secretions and muscle contractions, making it useful for treating various gastrointestinal and respiratory conditions.

Safety and Toxicity

Toxicological assessments indicate that while the compound shows promise, further studies are required to fully evaluate its safety profile. Known side effects associated with similar compounds include dry mouth, blurred vision, and constipation due to anticholinergic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclization and esterification. For example, analogous bicyclic systems are prepared by reacting spirocyclic intermediates with hydroxyl-containing precursors under controlled conditions . Characterization relies on infrared spectroscopy (IR) to confirm functional groups (e.g., ester C=O at ~1740 cm⁻¹) and ultraviolet-visible (UV-Vis) spectroscopy to detect conjugation patterns. Elemental analysis and nuclear magnetic resonance (NMR) are critical for verifying molecular composition and stereochemistry .

Q. How is stereochemical purity validated in this compound, given its complex tricyclic structure?

  • Methodology : Chiral resolution techniques, such as chiral HPLC with polysaccharide-based columns, are employed to separate enantiomers. Pharmacopeial standards (e.g., USP40) recommend using polarimetric analysis or X-ray crystallography to confirm absolute configuration, as described for structurally related azabicyclic esters .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in the synthesis of novel derivatives?

  • Methodology : Reaction optimization involves Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, ICReDD’s computational reaction path search methods (using quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation . Membrane separation technologies (e.g., nanofiltration) may also improve purification efficiency for intermediates .

Q. How can computational modeling enhance the design of derivatives with improved pharmacological properties?

  • Methodology : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites, while molecular docking simulations assess binding affinity to target receptors (e.g., muscarinic receptors for related azabicyclic compounds). Software like Gaussian or Schrödinger Suite enables virtual screening of derivatives prior to synthesis .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodology : Cross-validation using complementary techniques is critical. For instance, discrepancies in NMR assignments can be resolved via 2D-COSY or HSQC experiments to confirm proton-proton correlations and heteronuclear couplings. Conflicting IR data may require isotopic labeling or comparison with synthesized reference standards .

Q. What advanced reactor designs are suitable for scaling up production while maintaining stereochemical integrity?

  • Methodology : Continuous-flow reactors with immobilized catalysts (e.g., packed-bed reactors) minimize side reactions and improve stereoselectivity. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and temperature gradients, critical for preserving enantiomeric excess in azabicyclic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate
Reactant of Route 2
9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.